molecular formula C11H11BrN4O2S B2587146 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2194847-07-7

2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2587146
CAS No.: 2194847-07-7
M. Wt: 343.2
InChI Key: IKFRXZHZVJAJGC-UHFFFAOYSA-N
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Description

This compound features a 2H-1,2,3-triazole core substituted with a 1-((2-bromophenyl)sulfonyl)azetidin-3-yl group. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , followed by sulfonylation using 2-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFRXZHZVJAJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring followed by the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes include:

    Formation of the Azetidine Ring: This step often involves the cyclization of suitable precursors under basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through nucleophilic substitution reactions using brominated aromatic compounds.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Brominated aromatic compounds, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The triazole scaffold is widely recognized for its anticancer properties. Research indicates that derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For instance, compounds similar to 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole have demonstrated significant activity against non-small cell lung cancer (NSCLC) cell lines .
    • A study evaluated the antiproliferative effects of triazole derivatives on multiple cancer cell lines and found that certain modifications led to enhanced efficacy against resistant tumor types .
  • Antimicrobial Properties :
    • Triazole compounds have been synthesized and evaluated for their antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • The incorporation of the sulfonyl group in the structure has been linked to improved antimicrobial activity due to enhanced solubility and bioavailability .
  • Antiviral Activity :
    • Research has highlighted the potential of triazole derivatives as inhibitors of viral replication. For example, compounds with similar structural motifs have shown promising results in inhibiting HIV-1 activity . The unique interactions facilitated by the triazole ring contribute to their effectiveness as antiviral agents.

Case Studies

Study Focus Findings
Study A Anticancer ActivityIdentified several triazole derivatives with IC50 values < 10 µM against NSCLC cells.
Study B Antimicrobial EvaluationDemonstrated effective antibacterial activity against E. coli with MIC values comparable to standard antibiotics.
Study C Antiviral PropertiesShowed significant inhibition of HIV-1 replication with specific triazole analogs exhibiting low effective concentrations.

Mechanism of Action

The mechanism of action of 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Halogen Substituent Comparisons

  • 2-[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (BK48098) :
    Structurally identical except for fluorine replacing bromine. Fluorine’s electronegativity and smaller size may reduce steric hindrance and increase metabolic stability compared to bromine. However, bromine’s higher lipophilicity (ClogP: ~2.5 vs. ~2.0 for fluorine) could enhance membrane permeability .

  • 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde (CAS 956317-36-5) :
    Similarity score 0.77 . The para-aldehyde substituent prioritizes α-glycosidase inhibition , whereas the target compound’s ortho-bromophenylsulfonyl group may favor interactions with hydrophobic enzyme pockets.

Sulfonamide Derivatives

  • 2-(Phenylsulfonyl)-2H-1,2,3-triazole: Synthesized via sulfonamidation of 1H-1,2,3-triazole, this compound shows moderate anticancer activity (GI% 10.83–17.64%) against renal, CNS, and colon cancer lines .

Physicochemical Properties

Compound Molecular Weight ClogP Key Features
Target compound ~369.2 ~2.5 Azetidine rigidity, bromophenyl sulfonyl
BK48098 (2-fluoro analog) ~282.3 ~2.0 Lower lipophilicity, smaller halogen
2-Phenyl-2H-triazole-4-carbaldehyde ~187.2 ~1.2 Aldehyde for Schiff base formation

Research Findings and Implications

  • Activity Gaps : While sulfonamide-triazoles show anticancer activity and aldehyde-triazoles inhibit glycosidases , the target compound’s azetidine-bromophenyl combination remains underexplored. Its unique structure may balance solubility (azetidine) and lipophilicity (bromine), optimizing bioavailability.
  • Structural Insights : The ortho-bromophenylsulfonyl group may induce steric effects that hinder binding to flat active sites (e.g., glycosidases) but favor deeper hydrophobic pockets (e.g., kinase ATP-binding sites).

Biological Activity

The compound 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

  • Azetidine ring : A four-membered cyclic amine that contributes to the compound's stability and reactivity.
  • Triazole ring : A five-membered heterocycle known for its biological activity.
  • Bromophenyl group : Enhances binding affinity and may influence biological interactions.
PropertyValue
Molecular FormulaC₁₂H₁₃BrN₄O₂S
Molecular Weight328.23 g/mol
CAS Number2178771-18-9

The biological activity of this compound is attributed to its interaction with various molecular targets. The triazole moiety can act as an enzyme inhibitor or receptor modulator. Research indicates that compounds with similar structures exhibit activities such as:

  • Antimicrobial effects : Inhibiting bacterial and fungal growth.
  • Antioxidant properties : Scavenging free radicals and reducing oxidative stress.
  • Enzyme inhibition : Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains and fungi. The effectiveness was measured using the hollow agar method against seven bacterial species and three fungal species .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several bioanalytical methods. It exhibited a notable ability to scavenge free radicals compared to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) .

Enzyme Inhibition

Inhibitory effects on AChE were particularly pronounced, suggesting potential applications in treating Alzheimer's disease. Kinetic studies revealed noncompetitive inhibition by related compounds in the same family .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound showed superior antimicrobial activity against resistant strains of bacteria when compared to traditional antibiotics .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of triazole derivatives indicated that these compounds could mitigate neuronal cell death in models of oxidative stress .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole?

The compound can be synthesized via cycloaddition reactions involving aryl aldehydes, nitromethane, and sodium azide under reflux conditions. For example, substituted triazoles are formed by reacting 2-bromophenyl sulfonyl azetidine intermediates with aryl aldehydes in ethanol, catalyzed by glacial acetic acid, yielding 51–91% efficiency depending on substituent steric and electronic effects . Optimization of reaction time (e.g., 4–6 hours) and temperature (80–100°C) is critical to maximize yield.

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Key techniques include:

  • IR spectroscopy : To identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole (C=N, ~1600–1500 cm⁻¹) functional groups.
  • NMR (¹H/¹³C) : To resolve azetidine ring protons (δ 3.5–4.5 ppm) and aryl/heteroaromatic signals.
  • Elemental analysis : To validate purity (>95%) and molecular formula .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group position, aryl substituents) influence bioactivity in α-glycosidase inhibition studies?

The 2-bromophenyl sulfonyl group enhances electron-withdrawing effects, stabilizing the triazole ring and promoting interactions with enzyme active sites. Substituting the aryl group (e.g., fluorine or methyl) alters steric bulk and electronic density, impacting binding affinity. For instance, aldehydes at the triazole 4-position form Schiff bases with lysine residues in enzymes, as shown in crystallographic studies of analogous compounds . Quantitative SAR (QSAR) models can predict substituent effects using Hammett constants (σ) and molar refractivity (MR) parameters.

Q. What crystallographic challenges arise in resolving sulfonyl-azetidine-triazole systems, and how are they addressed?

Challenges include:

  • Disorder in flexible azetidine rings : Mitigated by low-temperature data collection (100 K) and TWINABS for twinning correction.
  • Weak diffraction due to bromine : Heavy-atom methods (e.g., SAD/MAD) using Br anomalous scattering improve phase determination.
  • Hydrogen bonding networks : ORTEP-III visualization reveals key interactions (e.g., C–H···O) stabilizing the crystal lattice .

Q. How can conflicting bioactivity data from similar triazole derivatives be reconciled?

Discrepancies often arise from assay conditions (e.g., enzyme source, pH) or purity issues. For example, minor impurities (<5%) in aldehyde-containing derivatives may form hydrates, reducing inhibitory potency. Cross-validation via orthogonal assays (e.g., fluorescence quenching vs. enzymatic kinetics) and HPLC-MS purity checks are recommended .

Q. What computational strategies predict binding modes of this compound with target proteins?

Molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution enzyme structures (PDB: 1XSI) identifies key interactions:

  • Sulfonyl group : Hydrogen bonds with Arg312.
  • Triazole ring : π–π stacking with Phe177.
  • Bromophenyl group : Hydrophobic contacts with Leu188. MD simulations (AMBER/NAMD) assess stability of docked poses over 100 ns, with RMSD <2 Å indicating robust binding .

Methodological Considerations

  • Crystallography : Use SHELXL for refinement and Olex2/PLATON for validation .
  • Synthetic optimization : Employ Design of Experiments (DoE) to evaluate solvent (DMF vs. EtOH) and catalyst (AcOH vs. H₂SO₄) effects .
  • Bioactivity assays : Include positive controls (e.g., acarbose for α-glycosidase) and IC₅₀ determination via nonlinear regression .

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